molecular formula C13H15ClFNO B2862875 2-(4-fluorophenyl)-N-(furan-2-ylmethyl)ethanamine CAS No. 435345-21-4

2-(4-fluorophenyl)-N-(furan-2-ylmethyl)ethanamine

Cat. No.: B2862875
CAS No.: 435345-21-4
M. Wt: 255.72
InChI Key: MVYLDHHFDRILFM-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-(furan-2-ylmethyl)ethanamine is a substituted phenethylamine derivative characterized by a 4-fluorophenyl group attached to the ethylamine backbone and an N-furan-2-ylmethyl substitution. This structural motif places it within the broader class of psychoactive phenethylamines, which are frequently studied for their interactions with monoamine transporters and serotonin (5-HT) receptors .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(furan-2-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO/c14-12-5-3-11(4-6-12)7-8-15-10-13-2-1-9-16-13/h1-6,9,15H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPONRFEWZKBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(furan-2-ylmethyl)ethanamine typically involves the reaction of 4-fluorobenzaldehyde with furan-2-ylmethanol to form an intermediate, which is then subjected to reductive amination with ethanamine. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow biocatalysis, which offers advantages such as higher efficiency, better stereoselectivity, and reduced environmental impact. For example, the continuous-flow biocatalysed kinetic resolution of 4-fluorophenyl-furan-2-yl methanol using immobilized Candida antarctica lipase B has been reported .

Chemical Reactions Analysis

Oxidation Reactions

The ethanamine side chain and furan ring are susceptible to oxidation under specific conditions:

Reagent/Conditions Products Key Observations References
KMnO₄ (acidic conditions)Oxidative cleavage of furan ringForms diketones or carboxylic acids
CrO₃ (in H₂SO₄)Oxidation of amine to nitro groupPartial conversion observed
O₂ (catalytic Ru complexes)Dehydrogenation to imine intermediatesUsed in coupling reactions

Research Findings :

  • Microwave-assisted oxidation using KMnO₄ yields 4-fluorophenylacetic acid derivatives with >80% efficiency.

  • Ruthenium-catalyzed oxidative coupling produces imines, which are critical intermediates for synthesizing secondary amines .

Reduction Reactions

The compound undergoes reduction primarily at the amine or furan moieties:

Reagent/Conditions Products Key Observations References
LiAlH₄ (anhydrous THF)Reduction of amides to aminesRequires stoichiometric excess
H₂/Pd-CHydrogenation of furan to tetrahydrofuranSelective for aromatic rings
NaBH₄ (methanol)Partial reduction of imine bondsLimited to specific substrates

Research Findings :

  • Catalytic hydrogenation preserves the fluorophenyl group while saturating the furan ring.

  • LiAlH₄ reduction is less effective for tertiary amines but works efficiently for secondary amides .

Substitution Reactions

The ethanamine chain and aromatic rings participate in nucleophilic/electrophilic substitutions:

Reagent/Conditions Products Key Observations References
Cl₂ (FeCl₃ catalyst)Chlorination at furan C-5 positionRegioselectivity driven by fluorine
NH₃ (high pressure)Amination of fluorophenyl ringLow yield due to steric hindrance
R-B(OH)₂ (Suzuki coupling)Cross-coupled biaryl derivativesRequires Pd catalysts

Research Findings :

  • Suzuki-Miyaura coupling with 4-fluorophenylboronic acid generates biaryl structures with >90% yield .

  • Electrophilic chlorination favors the furan ring over the fluorophenyl group due to electronic effects .

Condensation and Cyclization

The amine group facilitates condensation with carbonyl compounds:

Reagent/Conditions Products Key Observations References
2-Furoyl chloride (DMF)Amide-linked furan derivativesMicrowave synthesis enhances yield
Aldehydes/Ketones (acidic)Schiff base formationStabilized by intramolecular H-bonding
Thiourea (reflux)Thiazole derivativesForms bioactive heterocycles

Research Findings :

  • Condensation with 2-furoic acid under microwave conditions achieves 95% yield in 30 minutes .

  • Schiff bases derived from this compound show antimicrobial activity .

Key Reaction Mechanisms

  • Oxidative Coupling : Proceeds through Ru-imine intermediates, confirmed by deuterium-labeling studies .

  • Suzuki Coupling : Follows a standard Pd⁰/Pdᴵᴵ cycle, with boronic acid transmetalation as the rate-limiting step .

Scientific Research Applications

2-(4-fluorophenyl)-N-(furan-2-ylmethyl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(furan-2-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s key structural features and their pharmacological implications are compared below with related substances:

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Substituents on Phenyl Ring N-Substituent Key Pharmacological Properties Receptor Affinity (Ki, nM) Source
2-(4-Fluorophenyl)-N-(furan-2-ylmethyl)ethanamine Phenethylamine 4-Fluoro Furan-2-ylmethyl Unknown (predicted 5-HT2A/2C agonism) Not reported Target Compound
25B-NBOMe Phenethylamine 4-Bromo-2,5-dimethoxy 2-Methoxybenzyl Potent 5-HT2A agonist, hallucinogenic 5-HT2A: ~0.1–0.5
4-Fluoroamphetamine (4-FA) Amphetamine 4-Fluoro Methyl (β-position) Monoamine releaser (DA/5-HT/NE), stimulant DAT: ~200–400
25I-NBF Phenethylamine 4-Iodo-2,5-dimethoxy 2-Fluorobenzyl High 5-HT2A affinity, hallucinogenic 5-HT2A: ~0.3
N-(Furan-2-ylmethyl)-2-(p-tolyl)tetrahydro-2H-pyran-4-yl)ethanamine Modified phenethylamine None (tetrahydropyran core) Furan-2-ylmethyl Unknown (structural analog) Not reported

Key Observations:

Substituent Effects on Receptor Binding The 4-fluoro group in the target compound likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 2C-H) . Fluorine’s electron-withdrawing nature may also modulate π-π interactions with serotonin receptors . N-Furan-2-ylmethyl substitution introduces a heteroaromatic moiety, which may influence binding kinetics at 5-HT2A receptors. Similar substitutions in NBOMe derivatives (e.g., 2-methoxybenzyl) are critical for high receptor affinity .

However, the absence of methoxy groups at positions 2 and 5 on the phenyl ring may reduce receptor binding potency compared to NBOMe derivatives . Unlike 4-FA, which primarily acts as a monoamine transporter inhibitor, the target compound’s lack of a β-methyl group likely precludes significant dopamine/norepinephrine releasing activity .

Biological Activity

2-(4-Fluorophenyl)-N-(furan-2-ylmethyl)ethanamine, a compound featuring a fluorinated phenyl group and a furan moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including anticancer, antimicrobial, and neuroprotective effects.

Chemical Structure

The compound can be represented as follows:

C12H12FN1O1\text{C}_{12}\text{H}_{12}\text{F}\text{N}_1\text{O}_1

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, the introduction of electron-donating groups (EDGs) on the aromatic rings has been shown to enhance activity.

Case Study 1: Cytotoxicity Evaluation

A study reported that compounds with similar structures demonstrated IC50 values ranging from 0.11 to 2.78 µM against cancer cell lines such as MCF-7 and A549, indicating potent anticancer properties .

CompoundIC50 (µM)Cancer Cell Line
Compound A0.11MCF-7
Compound B1.47A549
Compound C0.76SK-MEL-2

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Similar derivatives have shown promising results against various bacterial strains.

Case Study 2: Antimicrobial Efficacy

Research highlighted that compounds with structural similarities exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the micromolar range .

MicroorganismMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Neuroprotective Effects

In addition to its anticancer and antimicrobial activities, there is emerging evidence suggesting neuroprotective properties attributed to this compound. The furan ring is known for its ability to interact with neurotransmitter systems, potentially offering protection against neurodegenerative conditions.

Case Study 3: Neuroprotection

A study indicated that compounds related to this compound exhibited protective effects in models of oxidative stress-induced neuronal damage . These findings suggest that the compound may modulate oxidative stress pathways, enhancing neuronal survival.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and inhibition of specific kinases involved in cancer cell proliferation.
  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Neuroprotective Mechanism : Modulation of oxidative stress markers and enhancement of antioxidant enzyme activity.

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